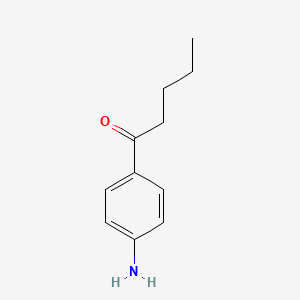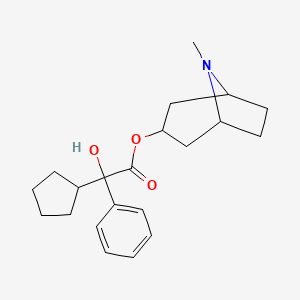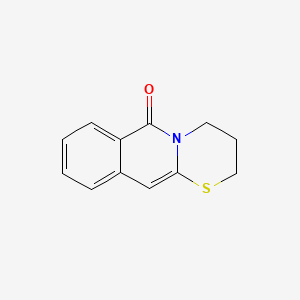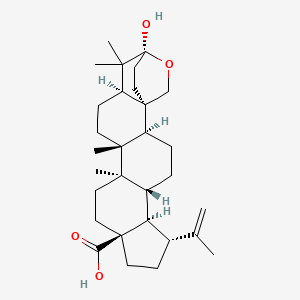![molecular formula C30H52O5 B1212414 (2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3,12-triol CAS No. 64971-22-8](/img/structure/B1212414.png)
(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3,12-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3,12-triol is a natural product found in Hypholoma capnoides, Hypholoma fasciculare, and Hypholoma lateritium with data available.
Scientific Research Applications
Crystal Structure Analysis
The compound's crystal structure provides insights into its potential applications in chemical research. For instance, studies like Ketuly et al. (2010) on similar compounds demonstrate their molecular arrangements and interactions, which can be pivotal in understanding chemical reactions and properties (Ketuly et al., 2010).
Synthesis and Structural Elucidation
Research like that of Shaheen et al. (2014) involves synthesizing and characterizing compounds structurally related to our compound of interest. Such work is crucial in developing new chemical entities with potential applications in various fields, including materials science and pharmaceuticals (Shaheen et al., 2014).
Bioactivity Screening
Studies like Skariyachan et al. (2011) explore the bioactivity of compounds structurally similar to our compound, assessing their potential as therapeutic agents against bacterial infections and other diseases (Skariyachan et al., 2011).
Triterpenoid Isolation
Research by Hussain et al. (2010) focuses on isolating triterpenoids, a class of compounds related to the structure of interest. Such isolation is significant in natural product chemistry and can lead to the discovery of new drugs (Hussain et al., 2010).
Development of LXR Modulators
Studies like that of Ching (2013) involve using structurally similar compounds to develop modulators of the Liver X receptor, which has implications in treating metabolic and cardiovascular diseases (Ching, 2013).
Antimicrobial Studies
Sidjui et al. (2015) investigated chemical constituents isolated from roots for their antimicrobial properties, which is essential for developing new antimicrobial agents (Sidjui et al., 2015).
Drug Delivery and Therapeutics
In pharmaceutical research, compounds with similar structures have been studied for their potential in drug delivery systems and therapeutic applications, as seen in the work of Maharjan et al. (2011) (Maharjan et al., 2011).
properties
CAS RN |
64971-22-8 |
|---|---|
Product Name |
(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3,12-triol |
Molecular Formula |
C30H52O5 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3,12-triol |
InChI |
InChI=1S/C30H52O5/c1-17(9-12-23(32)27(4,5)35)18-13-14-29(7)19-10-11-22-26(2,3)25(34)21(31)16-28(22,6)20(19)15-24(33)30(18,29)8/h17-18,21-25,31-35H,9-16H2,1-8H3/t17-,18-,21-,22?,23-,24+,25+,28-,29+,30+/m1/s1 |
InChI Key |
OEIWNDFVSHLYGG-LKRQAXFGSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1([C@H](CC3=C2CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)O)C)C |
SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(C(CC3=C2CCC4C3(CC(C(C4(C)C)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(C(CC3=C2CCC4C3(CC(C(C4(C)C)O)O)C)O)C)C |
synonyms |
fasciculol B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



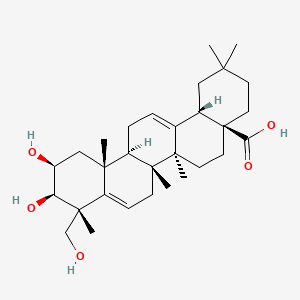
![3-[(3S,5R,8R,9S,10R,13R,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1212333.png)
